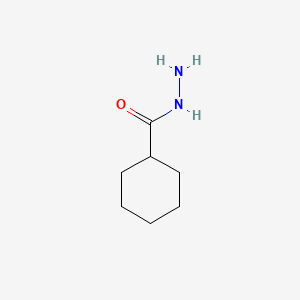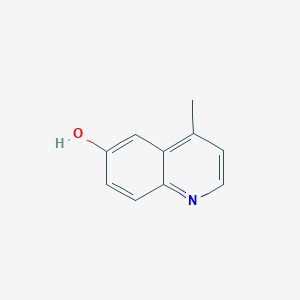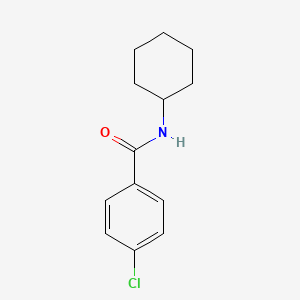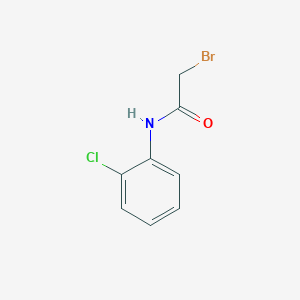
环己烷甲酰肼
概述
描述
Cyclohexanecarbohydrazide is an organic compound with the molecular formula C₇H₁₄N₂O. It is a derivative of cyclohexane, where a carbohydrazide group is attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
Cyclohexanecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
Cyclohexanecarbohydrazide is a hydrazone derivative . Hydrazones are known for their diverse biological applications such as antimicrobial, antidiabetic, and trypanocidal activities . .
Mode of Action
It’s known that hydrazones, in general, possess an azomethine –nhn=ch group, which are considered as derivatives of aldehydes and ketones in which the oxygen atom has been replaced by the =nnh2 group . This structural feature may play a role in their interaction with biological targets.
Pharmacokinetics
It’s reported that the compound has high gastrointestinal absorption .
Result of Action
Cyclohexanecarbohydrazide has demonstrated antibacterial activity in vitro . It was found to be effective against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) . This suggests that the compound’s action results in the inhibition of bacterial growth.
生化分析
Biochemical Properties
Cyclohexanecarbohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazide-reactive enzymes, forming stable complexes that can be studied to understand enzyme kinetics and inhibition mechanisms . These interactions are crucial for elucidating the biochemical pathways in which Cyclohexanecarbohydrazide is involved.
Cellular Effects
Cyclohexanecarbohydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, Cyclohexanecarbohydrazide can modulate cell signaling pathways, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of Cyclohexanecarbohydrazide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity . Furthermore, Cyclohexanecarbohydrazide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclohexanecarbohydrazide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Cyclohexanecarbohydrazide remains stable under specific conditions, but its activity may decrease over time due to degradation processes.
Dosage Effects in Animal Models
The effects of Cyclohexanecarbohydrazide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes and potentially toxic effects . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of Cyclohexanecarbohydrazide.
Metabolic Pathways
Cyclohexanecarbohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for maintaining cellular homeostasis and ensuring the proper functioning of metabolic processes.
Transport and Distribution
The transport and distribution of Cyclohexanecarbohydrazide within cells and tissues are mediated by specific transporters and binding proteins . These mechanisms ensure that Cyclohexanecarbohydrazide reaches its target sites within the cell, where it can exert its biochemical effects.
Subcellular Localization
Cyclohexanecarbohydrazide is localized to specific subcellular compartments, where it performs its functions. Targeting signals and post-translational modifications direct Cyclohexanecarbohydrazide to these compartments, ensuring its proper localization and activity . Understanding the subcellular localization of Cyclohexanecarbohydrazide is crucial for elucidating its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexanecarbohydrazide can be synthesized through the reaction of cyclohexanecarboxylic acid methyl ester with hydrazine hydrate. The reaction typically takes place in an ethanol solution at room temperature. The general reaction is as follows:
Cyclohexanecarboxylic acid methyl ester+Hydrazine hydrate→Cyclohexanecarbohydrazide+Methanol
Industrial Production Methods
In industrial settings, the production of cyclohexanecarbohydrazide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Cyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanecarboxylic acid.
Reduction: It can be reduced to form cyclohexanemethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanemethylamine.
Substitution: Various cyclohexane derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxylic acid: Similar in structure but lacks the hydrazide group.
Cyclohexanemethylamine: Similar in structure but has an amine group instead of the hydrazide group.
Cyclohexanone: Similar in structure but has a ketone group instead of the hydrazide group.
Uniqueness
Cyclohexanecarbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various synthetic and research applications.
属性
IUPAC Name |
cyclohexanecarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-9-7(10)6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYREUUJFLHEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286460 | |
| Record name | Cyclohexanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38941-47-8 | |
| Record name | Cyclohexanecarbohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38941-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarbohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038941478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38941-47-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclohexanecarbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of cyclohexanecarbohydrazide derivatives impact their antibacterial activity?
A1: Studies indicate that the substituents on the phenyl ring of (E)-4-(substituted phenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives significantly influence their antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions (compounds 4f-j) exhibited good antibacterial activity with a zone of inhibition ranging from 21-25 mm. [] This suggests that modifications to these specific regions of the molecule can be further explored to optimize antibacterial potency and spectrum of activity.
Q2: Beyond antibacterial properties, have other applications of cyclohexanecarbohydrazide derivatives been explored?
A2: Yes, cyclohexanecarbohydrazide has been utilized in the synthesis of complex metal ligands. For example, it serves as a precursor to a quinquedentate ligand (L3-) formed by condensation with 2-(N,N-dimethylthiocarbamato)-5-methylisophthalaldehyde. [] This ligand, when complexed with palladium and acetate, forms a unique binuclear complex. This highlights the versatility of cyclohexanecarbohydrazide as a building block in coordination chemistry, potentially leading to applications in catalysis or materials science.
Q3: What insights into the structure of cyclohexanecarbohydrazide-containing molecules have been revealed through spectroscopic techniques?
A3: Various spectroscopic methods have been instrumental in characterizing cyclohexanecarbohydrazide derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, has been employed to confirm the structures of synthesized compounds, providing detailed information about the arrangement of atoms within the molecule. [, ] Additionally, Infrared (IR) spectroscopy has been used to identify characteristic functional groups present in these derivatives, further supporting their structural elucidation. [] These spectroscopic analyses provide crucial information for understanding structure-activity relationships and guiding further chemical modifications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)









![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)
![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)


